molecular formula C15H20O6 B3052732 Shellolic acid CAS No. 4448-95-7

Shellolic acid

Cat. No.: B3052732
CAS No.: 4448-95-7
M. Wt: 296.31 g/mol
InChI Key: WSASFFHWOQGSER-MUAIWGBPSA-N
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Description

Shellolic acid is an unsaturated dihydroxy dibasic hydroaromatic acid with the molecular formula C₁₅H₂₀O₆. It was first isolated by Harries and Nagel and is known for its unique sesquiterpene structure with a rare cedrene skeleton . This compound is a significant component of shellac, a natural resin secreted by the lac insect, Laccifer lacca.

Scientific Research Applications

Shellolic acid has diverse applications in scientific research, including:

Future Directions

Shellac, which contains shellolic acid, has seen an increasing shift in its applications due to its adaptability, biocompatibility, structural modification capability, solubility, and thermoplasticity . It’s expected that there will be an increase in green materials for various applications in the future, particularly in the packaging application .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shellolic acid can be synthesized through the processing of lac resin. The traditional method involves the extraction of lac resin from the lac insect, followed by purification and chemical modification to isolate this compound. The process includes:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The lac resin is processed using modern techniques such as solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Shellolic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed:

Mechanism of Action

The mechanism of action of shellolic acid involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Shellolic acid is compared with other similar sesquiterpene acids, such as:

Uniqueness of this compound:

This compound’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSASFFHWOQGSER-MUAIWGBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4448-95-7
Record name Shellolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SHELLOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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